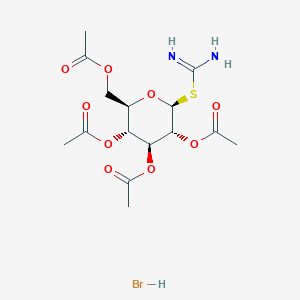
2-(2,3,4,6-四-O-乙酰-β-D-吡喃葡萄糖基)-2-硫拟尿素氢溴酸盐
描述
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide (TATG-TH) is an organosulfur compound with a wide range of applications in scientific research and industrial synthesis. It is a versatile reagent with a range of properties, including high reactivity and selectivity, that make it an attractive option for many applications.
科学研究应用
Antibacterial Activity
This compound has been found to exhibit remarkable antibacterial activity. In vitro evaluations showed that these compounds exhibited remarkable antibacterial activities against some typical bacteria . Some compounds had strong inhibitory activity against several bacteria, such as 6b (for K. pneumoniae and S. typhimurium), 6d, 6e (for E. coli, K. pneumoniae, and S. typhimurium), 6f (for S. aureus, E. coli, and S. typhimurium), and 6g (for B. subtilis, S. aureus, E. coli, and K. pneumoniae) .
Antifungal Activity
The compound also exhibits antifungal activity. The in vitro evaluations showed that these compounds exhibited remarkable antifungal activities against some typical fungi .
Anti-MRSA Activity
The compound has been found to have remarkable inhibitory activity against three clinical MRSA isolates with MIC values of 0.78–6.25 μg/mL .
Docking Study
A docking study showed that compound 6g is compatible with the active site of S. aureus DNA gyrase 2XCT, which suggested that the tested compounds inhibited the synthesis of this enzyme .
Cell Culture and Gene Expression Analysis
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TATG) is a versatile compound derived from glucose, known for its broad utility in diverse scientific research applications. Its applications span cell culture and gene expression analysis .
Resolution of Amino Acid Derivatives
The compound is used as a chiral reagent for the resolution of amino acid derivatives. GITC may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
作用机制
Target of Action
The primary target of this compound is enantiomeric amino acids . These are amino acids that have the same molecular formula but differ in the spatial arrangement of their atoms, making them mirror images of each other. They play a crucial role in biological systems, as they can have different physiological effects.
Mode of Action
The compound interacts with its targets through a process known as chiral derivatization . This involves the formation of diastereomers, which are non-superimposable non-mirror images of each other. The formation of these diastereomers allows for the resolution of the amino acid enantiomers .
Result of Action
The primary result of the compound’s action is the resolution of amino acid enantiomers . This can be particularly useful in research and pharmaceutical contexts, where understanding the different physiological effects of these enantiomers can inform the development of more effective drugs.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s noted that the compound should be stored in an inert gas and should avoid light and moisture, as these could lead to decomposition . These factors would need to be carefully controlled to ensure the compound’s effective use.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11-,12+,13-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDHERXTIAGPT-SXQUUHMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide | |
CAS RN |
40591-65-9 | |
| Record name | β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40591-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-tetra-O-acetyl-1-carbamimidoyl-1-thio-β-D-glucopyranose monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



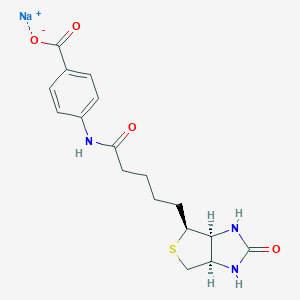
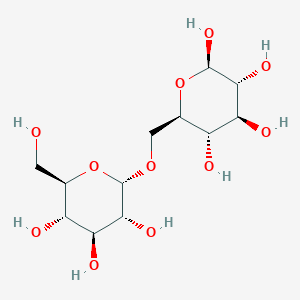

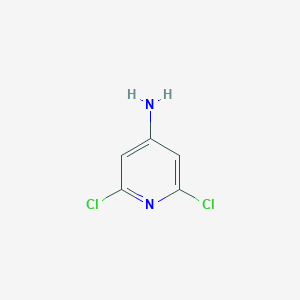
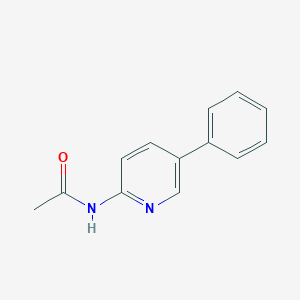





![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)